molecular formula C15H24BrN7O3 B11050819 2-bromo-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpropanehydrazide

2-bromo-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpropanehydrazide

Cat. No.: B11050819
M. Wt: 430.30 g/mol
InChI Key: RQTXASWVTNZHGH-UHFFFAOYSA-N
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Description

2-bromo-N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylpropanehydrazide is a complex organic compound that features a bromine atom, a triazine ring, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylpropanehydrazide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylpropanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the triazine ring .

Scientific Research Applications

2-bromo-N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylpropanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylpropanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-methylpropanehydrazide is unique due to its combination of a triazine ring with multiple morpholine groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H24BrN7O3

Molecular Weight

430.30 g/mol

IUPAC Name

2-bromo-N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methylpropanehydrazide

InChI

InChI=1S/C15H24BrN7O3/c1-11(16)12(24)20-21(2)13-17-14(22-3-7-25-8-4-22)19-15(18-13)23-5-9-26-10-6-23/h11H,3-10H2,1-2H3,(H,20,24)

InChI Key

RQTXASWVTNZHGH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)Br

Origin of Product

United States

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